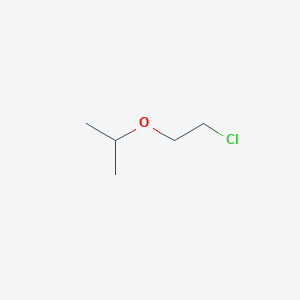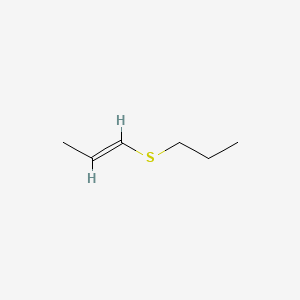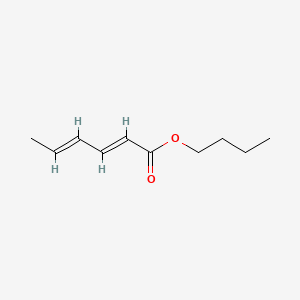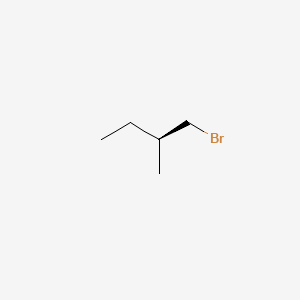
2-(2-クロロエトキシ)プロパン
概要
説明
2-(2-Chloroethoxy)propane, also known as CEPA, is an organic compound with a variety of scientific applications. It is a colorless, volatile liquid with a boiling point of 60°C and a melting point of -77°C. CEPA is a chlorinated hydrocarbon that is widely used in laboratory experiments and research. It is a versatile compound with a wide range of uses in both scientific and industrial applications.
科学的研究の応用
温度応答性ポリマーの合成
2-(2-クロロエトキシ)プロパン: は、ポリ(2-(ジメチルアミノ)エチルメタクリレート)-b-ポリ(N-イソプロピルアクリルアミド) [PDMAEMA-b-PNIPAM]などの温度応答性ブロックコポリマーの合成に使用されます。 これらのポリマーは、温度変化に応答する能力があるため、ナノテクノロジーやバイオテクノロジーの用途において重要です .
有機合成試薬
アルキルハライドとして、2-(2-クロロエトキシ)プロパンは有機合成における試薬として役立ちます。 これは、化学研究開発の基礎となるアルキルハライド、アルコール、エーテル、アミンなどの様々な有機化合物の合成に関与しています.
難燃性研究
材料科学の分野では、2-(2-クロロエトキシ)プロパンは難燃性について研究されています。 塩素の難燃機構に着想を得て、より安全で効果的な消火剤を開発するために研究で使用されています .
バッテリー電解質の改善
2-(2-クロロエトキシ)プロパン: は、バッテリーの局所高濃度電解質(LHCE)システムにおけるベース溶媒として検討されています。 その包含は、バッテリー電解質の安全性と性能を向上させることを目指しています .
化学合成
この化合物は、複雑な分子を生成するために使用される化学合成のより広範な分野でも重要です。 その特性により、様々な産業で潜在的な用途を持つ新しい化学物質を合成するための汎用性の高いビルディングブロックとなります .
分析化学
分析化学では、2-(2-クロロエトキシ)プロパンは、クロマトグラフィーや質量分析における標準または参照化合物として使用できます。 これらの技術は、複雑な混合物の定性および定量分析に不可欠です .
Safety and Hazards
The safety data sheet for a similar compound, 2-(2-(2-Chloroethoxy)ethoxy)ethanol, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be stored in a dry, cool, and well-ventilated place .
作用機序
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its role in organic synthesis, it can be involved in a variety of biochemical reactions, depending on the specific context of its use .
Pharmacokinetics
It is a liquid at room temperature, with a boiling point of 129-132 °C . . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new compounds .
生化学分析
Biochemical Properties
2-(2-Chloroethoxy)propane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of 2-(2-Chloroethoxy)propane to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 2-(2-Chloroethoxy)propane can interact with other biomolecules such as glutathione, which plays a role in detoxification processes .
Cellular Effects
2-(2-Chloroethoxy)propane has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2-(2-Chloroethoxy)propane can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can disrupt cellular metabolism by affecting the activity of key metabolic enzymes, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Chloroethoxy)propane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-(2-Chloroethoxy)propane can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, 2-(2-Chloroethoxy)propane can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloroethoxy)propane have been observed to change over time. The stability and degradation of 2-(2-Chloroethoxy)propane can impact its long-term effects on cellular function. Studies have shown that 2-(2-Chloroethoxy)propane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 2-(2-Chloroethoxy)propane in in vitro and in vivo studies has shown potential effects on cellular viability and function .
Dosage Effects in Animal Models
The effects of 2-(2-Chloroethoxy)propane vary with different dosages in animal models. At low doses, 2-(2-Chloroethoxy)propane may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of 2-(2-Chloroethoxy)propane can result in toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
2-(2-Chloroethoxy)propane is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation with glutathione . This metabolism can affect metabolic flux and alter the levels of specific metabolites in the body. The involvement of 2-(2-Chloroethoxy)propane in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(2-Chloroethoxy)propane within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-(2-Chloroethoxy)propane can bind to specific proteins that facilitate its distribution to various cellular compartments. This localization can influence its accumulation and activity within different tissues .
Subcellular Localization
The subcellular localization of 2-(2-Chloroethoxy)propane is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-(2-Chloroethoxy)propane may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The precise localization of 2-(2-Chloroethoxy)propane within the cell can determine its impact on various biochemical pathways .
特性
IUPAC Name |
2-(2-chloroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFUABIKZOZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429002 | |
| Record name | 2-(2-chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13830-12-1 | |
| Record name | 2-(2-chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















